molecular formula C15H22BNO5 B6337741 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester CAS No. 2096337-57-2

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester

Cat. No.: B6337741
CAS No.: 2096337-57-2
M. Wt: 307.15 g/mol
InChI Key: IWIPJHIUADMVPW-UHFFFAOYSA-N
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Description

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Ethoxycarbonyl-6-methoxypyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester
  • 2-Methoxycarbonylphenylboronic Acid Pinacol Ester

Uniqueness

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ethoxycarbonyl and methoxy groups enhance its solubility and reactivity in various organic reactions .

Biological Activity

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules. Recent studies have begun to explore its biological activity, particularly in medicinal chemistry.

The molecular formula of this compound is C15H22BNOC_{15}H_{22}BNO, with a molecular weight of 307.15 g/mol. It is typically used in the synthesis of pharmaceuticals and advanced materials due to its unique functional groups which enhance solubility and reactivity.

PropertyValue
Molecular Weight307.15 g/mol
CAS No.2096337-57-2
SolubilityInsoluble in water
Melting Point68°C to 72°C

The mechanism of action for this compound primarily involves its role in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with aryl or vinyl halides in the presence of palladium catalysts. The process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to yield biaryl or vinyl-aryl compounds.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, the first FDA-approved boronic acid drug, serves as a proteasome inhibitor for treating multiple myeloma .

Antibacterial and Antiviral Properties

Boronic acids have also demonstrated antibacterial and antiviral activities. Studies suggest that modifications to the boronic acid structure can enhance selectivity and efficacy against various pathogens. The introduction of boron-containing compounds into bioactive molecules has been shown to modify their pharmacokinetic properties positively .

Case Studies

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the effectiveness of boronic acids in inhibiting cancer cell proliferation through proteasome inhibition . This study suggests that derivatives like this compound could be further explored for their therapeutic potential.
  • Antiviral Applications : Research on boronic acids has indicated potential applications as antiviral agents, particularly against viral infections where protease inhibition is beneficial . The structural characteristics of this compound may enhance its effectiveness against specific viral targets.

Comparative Analysis

The following table compares this compound with other related compounds regarding their biological activities:

CompoundAnticancer ActivityAntibacterial ActivityAntiviral Activity
This compoundModerateYesPotential
BortezomibHighNoNo
IxazomibHighNoNo
VaborbactamModerateYesYes

Properties

IUPAC Name

ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPJHIUADMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-57-2
Record name 2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester
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